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Compound of Interest

Compound Name:
2-acetamido-N,N-

dimethylacetamide

CAS No.: 29824-30-4

Cat. No.: B2980147 Get Quote

Executive Summary
This technical guide details the synthesis, characterization, and computational modeling of N-

acetyl-glycine-N,N-dimethylamide (Ac-Gly-NMe2). Unlike the ubiquitous alanine dipeptide

analog (Ac-Ala-NHMe) or the standard glycine model (Ac-Gly-NHMe), the Ac-Gly-NMe2 variant

represents a critical "structural isolation" tool. By substituting the C-terminal proton with a

dimethyl group, researchers eliminate the C-terminal hydrogen bond donor capability (

), forcing the molecule to adopt conformations driven solely by the N-terminal donor (

), steric repulsion, and solvation effects.

This guide provides a self-validating protocol for synthesizing this model compound and a

rigorous framework for analyzing its thermodynamic landscape.

Theoretical Framework: The "Capped" Model
The utility of Ac-Gly-NMe2 lies in its ability to dissect the energetic contributions of the peptide

backbone (

torsion angles).
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In standard peptide models (Ac-Gly-NHMe), the C-terminal amide proton often engages in

intramolecular hydrogen bonding (e.g., the

gamma-turn). By permethylating the C-terminus to form -N(Me)2, we introduce two control
factors:

Electronic: Removal of the H-bond donor prevents the formation of

rings involving the C-terminal nitrogen.

Steric: The bulky dimethyl group restricts the

angle space, mimicking the steric constraints of Proline or N-methylated amino acids found
in natural peptides.

Conformational Equilibrium
The conformational landscape is defined by the competition between:

(Extended): Entropy-favored in gas phase; stabilized by a weak

interaction (5-membered ring).

Polyproline II (

): Stabilized heavily by hydration in aqueous environments.

(Gamma-turn): Destabilized in Ac-Gly-NMe2 compared to Ac-Gly-NHMe due to the loss of
the specific donor-acceptor pair.

Synthesis & Purification Protocol
Objective: Synthesize high-purity Ac-Gly-NMe2 from N-Acetylglycine and Dimethylamine.

Method: Mixed Anhydride Coupling (Isobutyl Chloroformate).

Reagents Table
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Reagent MW ( g/mol ) Equiv. Role

N-Acetylglycine (Ac-

Gly-OH)
117.10 1.0 Starting Material

Dimethylamine HCl 81.54 1.2 Amine Source

Isobutyl

Chloroformate (IBCF)
136.58 1.1 Activator

N-Methylmorpholine

(NMM)
101.15 2.2 Base

THF (Anhydrous) 72.11 Solvent Medium

Step-by-Step Protocol
Activation: Dissolve Ac-Gly-OH (10 mmol) and NMM (11 mmol) in anhydrous THF (50 mL)

under

atmosphere. Cool to -15°C.

Anhydride Formation: Add IBCF (11 mmol) dropwise. Stir for 15 minutes. Checkpoint:

Formation of NMM·HCl precipitate indicates activation.

Coupling: In a separate flask, neutralize Dimethylamine HCl (12 mmol) with NMM (11 mmol)

in DMF/THF (1:1). Add this mixture to the activated anhydride at -15°C.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

Work-up: Filter off the salt precipitate. Concentrate the filtrate in vacuo. Dissolve residue in

EtOAc.

Purification: Wash with 5%

, 1M

, and Brine. Dry over

.
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Note: If the product is too water-soluble (common for small amides), use Column

Chromatography (DCM:MeOH 95:5) instead of aqueous extraction.

Workflow Diagram

Ac-Gly-OH
+ IBCF/NMM

Mixed Anhydride
(-15°C)

 Activation
Add HNMe2

 Nucleophilic Attack
Ac-Gly-NMe2

 Workup & Purification

Click to download full resolution via product page

Caption: Kinetic pathway for the mixed anhydride synthesis of Ac-Gly-NMe2.

Spectroscopic Characterization
The validation of Ac-Gly-NMe2 relies on distinguishing the tertiary amide (C-term) from the

secondary amide (N-term).

NMR Spectroscopy ( , 500 MHz, )
The hallmark of this compound is the magnetic non-equivalence of the N-methyl groups due to

the restricted rotation of the

amide bond (partial double bond character).
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Proton Group

Approx.[1][2][3]
Shift (

ppm)

Multiplicity Diagnostic Feature

NH (Amide) 6.5 - 7.0 Broad Singlet
Exchangeable with

.

(Gly) 4.05 Doublet Couples to NH.

(cis) 2.95 Singlet
Distinct signal due to

slow rotation.

(trans) 3.05 Singlet
Distinct signal due to

slow rotation.

2.05 Singlet Sharp singlet.

Self-Validation: If the N-methyls appear as a single peak at RT, the amide bond may be

hydrolyzed, or the temperature is high enough to overcome the rotational barrier

(coalescence).

IR Spectroscopy
Amide I (

stretch): Two bands expected. ~1650

(tertiary amide) and ~1690

(secondary amide).

Amide II (

bend): Present only for the N-terminal acetyl group (~1540

). Absence of a second Amide II band confirms the tertiary C-terminus.

Computational Modeling & Solvation
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To accurately model Ac-Gly-NMe2, one must account for the "Solvation Shell" effect, where

water bridges the carbonyl oxygens.

Computational Protocol (DFT)
Software: Gaussian 16 or ORCA.

Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). Note: Dispersion correction (D3) is

critical for weak intramolecular interactions.

Solvation Model:

Implicit: PCM (Polarizable Continuum Model) for bulk dielectric.

Explicit: Microsolvation with 2-4 water molecules is required to stabilize the

conformation over the

conformer.

Conformational Energy Landscape
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Caption: Thermodynamic shift of Ac-Gly-NMe2 conformers upon solvation.

Data Analysis: Ramachandran Plot
For Ac-Gly-NMe2, the
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angle is more restricted than in Ac-Gly-NHMe.

Ac-Gly-NHMe:

(Extended) and

(Helical).

Ac-Gly-NMe2: The steric clash between the

group and the

protons destabilizes the fully extended regions, pushing the population towards the
polyproline II region (

) in water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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